molecular formula C11H13ClNO4- B13963133 2-aMino-4-(3-chloropropoxy)-5-Methoxybenzoate

2-aMino-4-(3-chloropropoxy)-5-Methoxybenzoate

货号: B13963133
分子量: 258.68 g/mol
InChI 键: VYGVGRQOOIHTMX-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate (CAS 214470-59-4) is a high-purity benzoate ester intermediate with significant applications in pharmaceutical research and organic synthesis . Its molecular structure is defined by a 2-amino group, a 3-chloropropoxy substituent, and a 5-methoxy group on the aromatic ring, features that make it a versatile building block for the synthesis of more complex molecules . The compound has a molecular formula of C12H16ClNO4 and a molecular weight of 273.71 g/mol . Scientific research has identified its role as a key precursor in the synthesis of quinazoline derivatives, a class of compounds with diverse biological activities . Furthermore, it has been specifically investigated for its use as a photoaffinity probe for labeling epidermal growth factor receptors (EGFR), which are critical targets in cancer research and therapeutic development . The compound's crystallographic structure has been determined, revealing intermolecular hydrogen bonding that forms chains along the a-axis, which may influence its solid-state properties and stability . This compound is provided for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C11H13ClNO4-

分子量

258.68 g/mol

IUPAC 名称

2-amino-4-(3-chloropropoxy)-5-methoxybenzoate

InChI

InChI=1S/C11H14ClNO4/c1-16-9-5-7(11(14)15)8(13)6-10(9)17-4-2-3-12/h5-6H,2-4,13H2,1H3,(H,14,15)/p-1

InChI 键

VYGVGRQOOIHTMX-UHFFFAOYSA-M

规范 SMILES

COC1=C(C=C(C(=C1)C(=O)[O-])N)OCCCCl

产品来源

United States

准备方法

Preparation Methods Analysis

Stepwise Synthetic Procedures

Alkylation of Methyl 4-Hydroxy-3-Methoxybenzoate
  • Reagents and Conditions: Methyl 4-hydroxy-3-methoxybenzoate is reacted with 1-bromo-3-chloropropane in the presence of potassium carbonate in dimethylformamide (DMF) solvent.
  • Temperature and Time: Heated at 70°C for 1 to 4 hours under stirring.
  • Workup: Reaction mixture cooled, poured into ice water, solid filtered and washed.
  • Yield and Purity: Typically yields 90-95% of methyl 4-(3-chloropropoxy)-5-methoxybenzoate with purity >99% by HPLC.
  • Characterization: Melting point around 111-113 °C; 1H-NMR confirms substitution pattern.
Nitration to Form Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate
  • Reagents and Conditions: The alkylated product is nitrated using nitric acid in acetic acid or acetic anhydride solution.
  • Temperature: Maintained at 0-5°C during acid addition, then allowed to stir at room temperature for several hours.
  • Isolation: The nitrated product is extracted with ethyl acetate, washed, dried, and recrystallized.
  • Yield: Approximately 89% yield with high purity (around 98% by HPLC).
  • Physical Properties: Yellow crystalline solid, melting point 54-56°C.
Reduction of Nitro Group to Amino Group

Two main reduction methods are reported:

  • Method A: Catalytic Hydrogenation

    • Catalyst: 5% Palladium on carbon.
    • Solvent: Methanol and water mixture.
    • Conditions: Hydrogen atmosphere at 1 atm, 40-60°C for 2 hours.
    • Outcome: Nitro group reduced to amino group yielding methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate.
    • Yield: High yields around 91-98% with purity >98%.
    • Workup: Filtration of catalyst, concentration, crystallization.
  • Method B: Chemical Reduction

    • Reagents: Tin(II) chloride in hydrochloric acid.
    • Followed by neutralization with sodium hydroxide and extraction with ethyl acetate.
    • This method is effective but less commonly used in recent protocols.
Purification and Characterization
  • The amino compound is typically isolated as a white crystalline solid.
  • Characterization includes:
    • Melting Point: ~92-93°C.
    • 1H-NMR: Signals consistent with aromatic protons, amino group, methoxy, and chloropropoxy side chain.
    • 13C-NMR: Confirms carbon environments.
    • Mass Spectrometry: Molecular ion peak consistent with molecular weight ~274 g/mol.
    • HPLC: Purity typically above 98%.

Data Tables Summarizing Key Preparation Parameters

Step Starting Material Reagents/Conditions Temperature (°C) Time Yield (%) Purity (%) Notes
Alkylation Methyl 4-hydroxy-3-methoxybenzoate 1-Bromo-3-chloropropane, K2CO3, DMF 70 1-4 hours 90-95 >99 Recrystallization from ethyl acetate
Nitration Methyl 4-(3-chloropropoxy)-5-methoxybenzoate HNO3 in Acetic acid/Acetic anhydride 0-5 (addition) 6-18 hours ~89 ~98 Extraction and recrystallization
Reduction (Hydrogen) Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate Pd/C catalyst, H2, MeOH/H2O 40-60 2-4 hours 91-98 >98 Filtration and crystallization
Reduction (Chemical) Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate SnCl2 in HCl, neutralization with NaOH, extraction Reflux Several hrs High High Less common, effective

Extensive Research Discoveries and Notes

  • The alkylation step is critical for introducing the 3-chloropropoxy moiety. Potassium carbonate acts as a base to deprotonate the phenol, facilitating nucleophilic substitution on the bromoalkane.
  • Nitration is regioselective for the 2-position relative to the methoxy and alkoxy substituents, likely due to directing effects.
  • Catalytic hydrogenation is preferred over chemical reduction due to cleaner reaction profiles and easier workup.
  • The compound's purity and crystallinity are crucial for downstream applications, particularly in drug synthesis pathways such as bosutinib and gefitinib analogues.
  • Analytical techniques like 1H-NMR, 13C-NMR, MS, and HPLC are indispensable for confirming structure and purity.
  • The compound exhibits potential as an intermediate for kinase inhibitor drugs, underscoring the importance of efficient synthesis.

Summary of Key Literature Sources

Source Type Description Key Contributions
Peer-reviewed article Detailed synthetic route for methyl this compound via iron reduction Stepwise synthesis, characterization data
Patent Process patents for gefitinib synthesis involving this intermediate Industrial scale synthesis, process optimization
Research articles Catalytic hydrogenation methods and nitration conditions High yield and purity synthesis methods
Chemical supplier data Compound properties, molecular formula, and CAS registry information Molecular weight, formula, and basic synthetic info

化学反应分析

Types of Reactions

2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloropropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

The compound has a molecular formula of C12H16ClNO4C_{12}H_{16}ClNO_4 and a molecular weight of 273.71 g/mol . Key identifiers include its CAS number, 214470-59-4, and its IUPAC name, methyl this compound . Its structure includes a benzoate ring substituted with an amino group, a methoxy group, and a chloropropoxy group .

Scientific Research Applications

This compound serves as a crucial intermediate in synthesizing various compounds [1, 2, 5].

Synthesis of Bosutinib: It is used in the synthesis of bosutinib, a tyrosine kinase inhibitor used in cancer therapy .

Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: It is also utilized in synthesizing substituted 6,7-dihydroxy-4-quinazolineamines .

Anticancer Efficacy

A study indicated that a related compound significantly inhibited the proliferation of A549 human lung cancer cells. Morphological studies demonstrated chromatin condensation, which is compatible with apoptosis, confirmed by the activation of caspase 3/7 . Furthermore, viability assays on non-cancer human embryonic lung fibroblast cell lines confirmed selective anticancer activity .

Synonyms and Identifiers

Several names and identifiers are associated with this compound :

  • CAS Number: 214470-59-4
  • Methyl this compound
  • Benzoic acid, 2-amino-4-(3-chloropropoxy)-5-methoxy-, methyl ester
  • Methyl 5-methoxy-4-(3-chloropropoxy)anthranilate

Potential Applications

Given its chemical structure and role as a synthetic intermediate, this compound may find use in:

  • Pharmaceuticals: As a building block for synthesizing novel drugs [1, 2, 5].
  • Agrochemicals: In the synthesis of pesticides and herbicides.
  • Material Science: As a component in developing new materials with specific properties.

作用机制

The mechanism of action of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in the context of its potential anticancer properties, it may inhibit specific pathways involved in cell proliferation and survival .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at position 2, influencing reactivity, crystallinity, and biological activity:

Compound Name (CAS) Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Applications Reference
Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (214470-59-4) -NH₂ C₁₂H₁₆ClNO₄ 273.71 Intermediate for Dasatinib
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (214470-57-2) -NO₂ C₁₂H₁₄ClNO₆ 315.70 Precursor for 214470-59-4
(E)-Methyl 4-(3-chloropropoxy)-2-((2-cyanovinyl)amino)-5-methoxybenzoate (1248588-02-4) -NH-C(CN)=CH₂ C₁₅H₁₇ClN₂O₄ 324.9 (MS data) Impurity in Bosutinib synthesis

Key Observations:

  • Electronic Effects: The electron-donating amino group (–NH₂) in 214470-59-4 contrasts with the electron-withdrawing nitro (–NO₂) group in 214470-57-2, altering solubility and reactivity. The nitro derivative requires harsh reducing conditions (SnCl₂/HCl) for conversion to the amino form, reflecting its lower electrophilicity .
  • Synthetic Yields: The cyano derivative (1248588-02-4) is synthesized in 84.3% yield via condensation with 3,3-diethoxypropionitrile under mild conditions, suggesting higher efficiency compared to the amino compound’s 51.1% yield .

Physicochemical and Pharmacological Differences

  • Thermal Stability: The amino compound’s melting point (377 K) is comparable to its analogs, though data gaps exist for the nitro and cyano derivatives.
  • Biological Relevance: The amino derivative’s role in Dasatinib synthesis underscores its importance in oncology . The cyano derivative’s association with Bosutinib highlights how minor structural changes (e.g., –NH₂ vs. –NH-C(CN)=CH₂) redirect utility toward different kinase inhibitors .

常见问题

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Use:
  • Docking Simulations (AutoDock Vina) : Screen against target proteins (e.g., enzymes with conserved benzoate-binding pockets).
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
  • QSAR : Corolate substituent electronegativity (Hammett σ values) with activity data .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。